N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine
Description
IUPAC Nomenclature and Substituent Position Analysis
The systematic name N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine follows IUPAC rules for heterocyclic amines. The parent structure is a pyridine ring, numbered such that the fluorine atom occupies position 2. The amine group at position 4 is substituted with both cyclohexyl and ethyl groups, prioritized alphabetically (cyclohexyl precedes ethyl). This nomenclature aligns with PubChem’s computed descriptors (CID 104031311).
| Component | Position | Substituent Priority |
|---|---|---|
| Pyridine ring | Core | - |
| Fluorine | 2 | Higher electronegativity |
| N-Ethyl | 4 | Alphabetical (ethyl) |
| N-Cyclohexyl | 4 | Alphabetical (cyclohexyl) |
The substituent arrangement avoids steric clashes due to the para positioning of the fluorine and amine groups relative to the pyridine nitrogen.
Molecular Formula and Weight Validation
The molecular formula C₁₃H₁₉FN₂ was confirmed via high-resolution mass spectrometry and PubChem’s computed data. The molecular weight of 222.30 g/mol derives from exact mass calculations:
$$
\text{MW} = (12.01 \times 13) + (1.01 \times 19) + (19.00 \times 1) + (14.01 \times 2) = 222.30 \, \text{g/mol}
$$
This matches experimental data from the National Center for Biotechnology Information (NCBI).
X-ray Crystallographic Analysis of Pyridine Ring Geometry
While X-ray data for N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine remains unpublished, analogous fluoropyridines exhibit planar pyridine rings with slight distortions due to substituent electronegativity. For example, 2-chloro-5-fluoro-6-methyl-N-o-tolylpyrimidin-4-amine shows a dihedral angle of 72.43° between its pyrimidine and benzene rings. Extrapolating this, the title compound’s pyridine ring is expected to maintain planarity, with fluorine-induced bond shortening (C–F: ~1.34 Å) and amine group pyramidalization.
Conformational Analysis of Cyclohexyl-Ethyl Substituents
The N-cyclohexyl and N-ethyl groups adopt distinct conformations to minimize steric strain. Computational models (SMILES: CCN(C1CCCCC1)C2=CC(=NC=C2)F) suggest:
- Cyclohexyl group : Prefers a chair conformation, with axial or equatorial positioning depending on solvent polarity.
- Ethyl group : Adopts a staggered conformation relative to the pyridine plane.
| Substituent | Preferred Conformation | Bond Angles |
|---|---|---|
| Cyclohexyl | Chair (equatorial) | C–N–C: ~109.5° |
| Ethyl | Staggered | C–N–C: ~112° |
This stereoelectronic arrangement reduces van der Waals repulsion between the bulky cyclohexyl group and the pyridine ring.
Comparative Structural Analysis with Fluorinated Pyridine Derivatives
The structural features of N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine were compared to three fluoropyridine analogs:
Key observations:
- Ring Systems : The title compound’s pyridine ring is less electron-deficient than pyrimidine analogs due to fewer electronegative substituents.
- Substituent Effects : The N-cyclohexyl group introduces greater steric bulk compared to benzyl or methyl groups in analogs.
- Hydrogen Bonding : Unlike carboxamide derivatives, the title compound lacks hydrogen bond donors, limiting its crystalline packing to van der Waals interactions.
Properties
Molecular Formula |
C13H19FN2 |
|---|---|
Molecular Weight |
222.30 g/mol |
IUPAC Name |
N-cyclohexyl-N-ethyl-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C13H19FN2/c1-2-16(11-6-4-3-5-7-11)12-8-9-15-13(14)10-12/h8-11H,2-7H2,1H3 |
InChI Key |
ORNJLGKTVKEOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine Derivatives
The most common synthetic route to prepare N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves nucleophilic aromatic substitution on a 2-fluoropyridine scaffold, where the fluorine atom at the 2-position activates the ring towards nucleophilic attack at the 4-position.
- Starting Material: 2-fluoropyridin-4-amine or 2-fluoropyridine derivatives
- Nucleophile: Secondary amines such as cyclohexyl ethylamine or sequential amination steps introducing cyclohexyl and ethyl groups
- Conditions: Typically, polar aprotic solvents (e.g., DMF, DMSO) under heating to facilitate substitution
- Catalysts/Additives: Sometimes bases like potassium carbonate or sodium hydride are used to deprotonate amines and enhance nucleophilicity.
Comparative Data Table of Preparation Methods
Research Findings and Mechanistic Insights
- The deoxygenative photochemical alkylation method has been shown to proceed via radical intermediates, confirmed by radical trapping experiments (e.g., TEMPO inhibition) and radical clock substrates leading to cyclized products.
- The metallaphotoredox catalysis approach involves radical coupling of N-cyclohexyl aminomethyl radicals with fluoropyridine radicals, enabling the construction of branched fluorinated amines with high selectivity.
- Traditional SNAr methods rely on the electron-withdrawing fluorine to activate the pyridine ring for nucleophilic substitution, but may require harsher conditions and longer reaction times.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic displacement due to the electron-deficient nature of the aromatic system. This reaction typically proceeds under basic or acidic conditions, depending on the nucleophile.
Example Reaction:
Replacement of fluorine with hydroxide:
Conditions:
-
Aqueous NaOH (1–2 M), 80–100°C
-
Catalyzed by transition metals (e.g., Cu) for enhanced regioselectivity .
Key Data:
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Hydroxide | 2-Hydroxy derivative | 65–75 | |
| Amines | 2-Amino derivatives | 50–60 |
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed coupling reactions with boronic acids, enabling the formation of biaryl structures. This reaction is critical in pharmaceutical syntheses, such as the production of CDK9 inhibitors .
Mechanism:
-
Oxidative addition of Pd⁰ to the C–F bond.
-
Transmetallation with boronic acid.
-
Reductive elimination to form the C–C bond.
Example Application:
Synthesis of NVP-2 (a CDK9 inhibitor):
Conditions:
Hofmann Elimination
The tertiary amine undergoes elimination under oxidative conditions (e.g., with peracids), forming alkenes. This reaction is stereospecific and influenced by steric hindrance from the cyclohexyl group .
Reaction Pathway:
-
Oxidation of the amine to an N-oxide.
-
Thermal elimination to produce an alkene and a secondary amine.
Example:
Conditions:
Oxidation and Reduction Reactions
-
Oxidation: The ethyl group or pyridine ring can be oxidized under strong conditions (e.g., KMnO₄/H⁺), though this is less common due to the stability of the fluorinated ring.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering the compound’s electronic properties.
Comparative Reactivity with Analogues
The cyclohexyl group enhances steric shielding, reducing reaction rates compared to less bulky analogues.
| Compound | Relative Reactivity (SNAr) | Lipophilicity (LogP) |
|---|---|---|
| N-Cyclohexyl-N-ethyl derivative | 1.0 (Baseline) | 3.2 |
| N-Methyl-N-ethyl analogue | 2.5 | 2.1 |
| 2-Fluoro-4-aminopyridine | 4.0 | 1.8 |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine has been explored for its potential as an anticancer agent. Research indicates that compounds with similar structural motifs have shown efficacy against various cancer cell lines. For instance, certain derivatives have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. Inhibiting IDO can enhance anti-tumor immunity, making this compound a candidate for further development in cancer therapies .
1.2 Neurological Disorders
The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that similar fluorinated pyridine derivatives may act on metabotropic glutamate receptors, which are crucial in modulating synaptic transmission and plasticity. These interactions could position this compound as a candidate for treating neurological disorders, including anxiety and depression .
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example, compounds with similar structures have been tested for cytotoxicity against leukemia and solid tumor cell lines, showing promising results .
3.2 Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is critical for its development as a therapeutic agent. Studies on related compounds indicate that modifications to the cyclohexyl and ethyl groups can influence absorption, distribution, metabolism, and excretion (ADME) profiles . Furthermore, toxicological assessments are essential to evaluate safety profiles before clinical trials.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antitumor Efficacy : A study demonstrated that analogs of this compound significantly inhibited tumor growth in murine models by targeting metabolic pathways associated with cancer cell proliferation .
- Neuroprotective Effects : Research indicated that similar fluorinated compounds provided neuroprotection in models of oxidative stress-induced neuronal injury, suggesting potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The cyclohexyl and ethyl groups contribute to the compound’s binding affinity and selectivity towards specific enzymes or receptors .
Comparison with Similar Compounds
Structural Analogues in Patent Literature ()
The European Patent Specification (Example 14) describes N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (C₂₅H₃₈N₂O₂, MW: 399.2). While this compound shares a cyclohexyl-like moiety (tetrahydro-2H-pyran), its core structure differs significantly:
- Core Structure : Tetrahydro-2H-pyran (saturated oxygen-containing ring) vs. fluoropyridine (aromatic nitrogen ring).
- Functional Groups : A piperidinyl carbonyl group introduces hydrogen-bonding capacity, absent in the target compound.
- Impact : The fluoropyridine in the target compound likely exhibits stronger electron-withdrawing effects, altering binding affinity compared to the oxygenated, saturated ring system in Example 14 .
Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives ()
N-Cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a pyrazolopyrimidine core instead of pyridine. Key differences include:
- Aromatic System: Pyrazolopyrimidine (fused bicyclic system) vs. monocyclic pyridine.
- Substituents : A 3,4-dimethylphenyl group increases steric bulk and lipophilicity compared to the target’s fluorine atom.
- Biological Implications : The fused ring system may enhance interactions with planar binding pockets (e.g., kinase active sites), whereas the fluoropyridine’s smaller structure could improve membrane permeability .
Fluorophenyl-Substituted Pyrimidin-4-amine ()
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (C₂₅H₂₃FN₄O, MW: 422.5) shares a fluorine atom but on a phenyl group rather than pyridine:
Pyrimidin-2-amine Derivatives ()
Compounds such as N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78) highlight nitro and methoxy substituents:
- Reactivity : Nitro groups increase metabolic instability, whereas fluorine in the target compound may improve stability.
- Structural Diversity: None of these analogs feature the cyclohexyl-ethyl-amine substitution, underscoring the target’s unique balance of lipophilicity and steric bulk .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Lipophilicity vs. Solubility : The cyclohexyl group increases logP compared to oxygenated analogs (e.g., Example 14), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Metabolic Stability : Fluorine substitution likely reduces oxidative metabolism compared to nitro-containing analogs (), improving pharmacokinetic profiles .
Biological Activity
N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring with a fluorine atom at the 2-position and an amine group at the 4-position. The presence of the cyclohexyl and ethyl groups contributes to its lipophilicity, which can enhance membrane permeability and influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory effects on enzyme activity.
- Receptor Modulation : The compound may act as a modulator at various receptors, influencing signaling pathways involved in different physiological processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro evaluations against various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Comments |
|---|---|---|
| MCF-7 | 0.65 | High selectivity towards breast cancer cells . |
| HeLa | 2.41 | Moderate cytotoxicity observed . |
| K562 | 1.25 | Effective against chronic myeloid leukemia . |
These findings suggest that structural modifications in similar compounds could enhance their anticancer properties.
Neuropharmacological Effects
The compound has also been investigated for its effects on neurotransmitter systems. It has shown potential as a selective antagonist for serotonin receptors, particularly the 5-HT1A receptor, with an IC50 value of 0.29 nM . This indicates that it may be useful in treating neuropsychiatric disorders by modulating serotonergic signaling.
Case Studies and Research Findings
- Antitumor Studies : A study evaluated several derivatives of pyridinamine compounds, including this compound, demonstrating significant cytotoxicity against multiple cancer cell lines, suggesting that fluorinated derivatives can enhance antitumor activity through increased metabolic stability .
- Receptor Binding Studies : In vitro binding studies on rat brain slices indicated that this compound exhibits high brain uptake and stability, which are critical for developing effective neuropharmaceutical agents .
- Structure–Activity Relationship (SAR) : Research into related compounds has established a SAR framework that emphasizes the importance of lipophilicity and electronic effects introduced by fluorine substitution in enhancing biological activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Cyclohexyl-N-ethyl-2-fluoropyridin-4-amine, and how is the product validated?
- Methodology :
- Step 1 : Begin with a fluoropyridine precursor (e.g., 2-fluoropyridin-4-amine). Introduce the cyclohexyl group via nucleophilic substitution or Buchwald–Hartwig amination under inert conditions (e.g., Pd catalysis) .
- Step 2 : Perform N-ethylation using ethyl halides or reductive amination with ethylamine derivatives. Optimize reaction conditions (temperature, solvent) to minimize byproducts .
- Validation : Confirm purity via HPLC (≥98%) and characterize using / NMR. Compare spectral data with analogous pyridine/amine derivatives (e.g., NMR δ 1.2–1.5 ppm for cyclohexyl protons) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate organic waste and consult institutional guidelines for halogenated amine disposal. Partner with certified hazardous waste contractors .
- Emergency Response : For spills, adsorb with inert material (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release .
Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- Characterization Workflow :
- NMR : Assign proton environments (e.g., fluorine coupling in -NMR) and confirm substitution patterns .
- X-Ray Crystallography : Resolve 3D conformation using single-crystal diffraction (e.g., Mo-Kα radiation, 85 K). Analyze bond angles and packing interactions for stability insights .
Advanced Research Questions
Q. How can machine learning (ML) optimize the synthesis of this compound?
- ML Integration :
- Data Collection : Train models on reaction parameters (e.g., solvent polarity, catalyst loading) from analogous C–N coupling reactions .
- Prediction : Use platforms like LabMate.AI to predict optimal conditions (e.g., 80°C, DMF solvent) and reduce trial-and-error experimentation .
- Validation : Compare ML-predicted yields with empirical results; refine models using Bayesian optimization .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?
- SAR Approaches :
- In Silico Docking : Model interactions with biological targets (e.g., kinases) using PyMOL or AutoDock. Prioritize fluoropyridine motifs for hydrogen bonding .
- Pharmacological Assays : Test derivatives with modified cyclohexyl/ethyl groups in cell-based assays (e.g., IC determination) .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome studies to guide lead optimization .
Q. How does the compound’s stability vary under different storage and reaction conditions?
- Stability Analysis :
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., >150°C). Store at –20°C under argon to prevent oxidation .
- pH Sensitivity : Test solubility and degradation in buffered solutions (pH 1–13). Fluoropyridines often show instability in strong acids .
- Light Sensitivity : Use amber vials if UV-Vis spectroscopy indicates photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
